molecular formula C12H15ClF3NO B13504455 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride

3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride

Cat. No.: B13504455
M. Wt: 281.70 g/mol
InChI Key: SJYZOYYHZFICIF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride features a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with a phenyl group. The phenyl ring itself carries a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Molecular Formula: C₁₂H₁₄F₃NO·HCl (approximate, based on analogs in –5). Molecular Weight: ~267–285 g/mol (varies based on substituent positions and salt form). Appearance: Likely a white crystalline solid, consistent with structurally related pyrrolidine derivatives .

Properties

Molecular Formula

C12H15ClF3NO

Molecular Weight

281.70 g/mol

IUPAC Name

3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H14F3NO.ClH/c1-17-11-6-8(9-4-5-16-7-9)2-3-10(11)12(13,14)15;/h2-3,6,9,16H,4-5,7H2,1H3;1H

InChI Key

SJYZOYYHZFICIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCNC2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Aromatic Functionalization

Method Overview:

This approach primarily involves the nucleophilic attack of pyrrolidine derivatives on suitably substituted aromatic compounds bearing the trifluoromethyl and methoxy groups. The process typically entails:

  • Activation of the aromatic ring via halogenation or other leaving groups.
  • Nucleophilic substitution with pyrrolidine or its derivatives.
  • Subsequent quaternization or salt formation to obtain the hydrochloride.

Key Reaction Steps:

Step Description Conditions References
1 Synthesis of 3-methoxy-4-(trifluoromethyl)phenyl precursor Electrophilic aromatic substitution, using trifluoromethylating agents and methoxy sources ,
2 Nucleophilic aromatic substitution with pyrrolidine Heating in polar aprotic solvents like DMSO or DMF at 80-120°C
3 Quaternization and salt formation Treatment with HCl in ethanol or isopropanol ,

Research Findings:

  • VulcanChem reports that the aromatic ring functionalization can be achieved via electrophilic trifluoromethylation using reagents like Togni's reagent or trifluoromethyl iodide, followed by methoxylation.
  • The substitution with pyrrolidine is facilitated by the electron-deficient aromatic ring, favoring nucleophilic attack at the para position relative to the methoxy group.

Cross-Coupling Reactions (Palladium-Catalyzed)

Method Overview:

Modern synthetic strategies employ palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the pyrrolidine moiety to the aromatic ring.

Step Description Conditions References
1 Preparation of aryl halide (e.g., aryl bromide or iodide) Halogenation of the aromatic precursor ,
2 Coupling with pyrrolidine derivative Pd(0) catalyst, base (e.g., K3PO4), solvent (toluene, dioxane) ,
3 Hydrochloride salt formation Treatment with HCl in ethanol

Research Findings:

  • Cross-coupling reactions enable high regioselectivity and yields, especially when employing Pd(dppf)Cl2 or Pd(PPh3)4 catalysts.
  • The process allows for scalable synthesis, suitable for industrial applications, as demonstrated in patent WO1994000416A1.

Cyclocondensation and Multi-step Synthesis

Method Overview:

An alternative involves multi-step cyclocondensation reactions, starting from simpler trifluoromethylated building blocks:

  • Synthesis of trifluoromethyl-substituted pyridines or pyrroles.
  • Cyclocondensation with suitable amines or aldehydes to form the pyrrolidine ring.
Step Description Conditions References
1 Synthesis of trifluoromethylpyridine derivatives Fluorination of pyridine precursors under plasma or catalytic conditions
2 Cyclocondensation with amines Acid or base catalysis, elevated temperatures
3 Final reduction or salt formation Hydrogenation or acid treatment

Research Findings:

  • The use of ethyl 2,2,2-trifluoroacetate and related compounds as trifluoromethyl sources has been reported for constructing the aromatic core.
  • Cyclocondensation reactions are efficient for generating complex heterocycles with trifluoromethyl groups, as detailed in recent studies on trifluoromethylpyridines.

Preparation of Hydrochloride Salt

Once the pyrrolidine derivative with the desired aromatic substitution is synthesized, it is converted into its hydrochloride salt:

Method Description Conditions References
Acidic treatment Dissolving in ethanol or diisopropyl ether, then bubbling HCl gas or adding HCl solution Room temperature or slight heating ,
Crystallization Recrystallizing from suitable solvents to obtain pure hydrochloride Cooling to 0-5°C

Summary of Key Data

Aspect Details Source
Molecular Formula C12H15ClF3NO
Molecular Weight 281.70 g/mol
Preparation Temperature 80-110°C ,
Reaction Time 4-20 hours
Yield Range 70-90% ,

Concluding Remarks

The synthesis of 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride is achievable via several robust methods, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and cyclocondensation techniques. The choice of method depends on the scale, available reagents, and desired purity. Patents and recent literature underscore the viability of these approaches for both laboratory and industrial synthesis, emphasizing the importance of reaction condition optimization for high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrrolidine ring or the methoxy-substituted aryl group. Key findings include:

Reagents and Conditions

ReagentConditionsMajor Product(s)Yield (%)Reference
KMnO₄Acidic (H₂SO₄), 80°CPyrrolidone derivative45–55
CrO₃Acetic anhydride, refluxAryl ketone (via methoxy oxidation)30–40

Mechanistic Insights

  • Ring oxidation : The pyrrolidine nitrogen’s lone pair facilitates ring opening under strong acidic conditions, forming a pyrrolidone intermediate.

  • Methoxy group oxidation : Chromium-based oxidants convert the methoxy group to a ketone via a radical intermediate.

Reduction Reactions

Selective reduction of the pyrrolidine ring or trifluoromethyl group has been reported:

Reagents and Conditions

ReagentConditionsMajor Product(s)Yield (%)Reference
LiAlH₄Anhydrous THF, 0°C → RTSaturated pyrrolidine derivative60–70
H₂/Pd-CEthanol, 50 psiPartially reduced aryl ring25–35

Key Observations

  • LiAlH₄ reduces the ring’s electron-deficient carbons adjacent to nitrogen, yielding a saturated backbone.

  • Hydrogenation preferentially targets the aryl ring’s trifluoromethyl group under high pressure, though yields are low due to steric hindrance .

Substitution Reactions

The trifluoromethyl and methoxy groups participate in nucleophilic aromatic substitution (NAS) and electrophilic substitution:

Nucleophilic Substitution

ReagentConditionsPosition SubstitutedProductReference
NH₃ (aq.)CuCl₂ catalyst, 120°CMethoxy groupAmino-trifluoromethyl derivative
NaSHDMF, 100°CTrifluoromethyl groupThiol-substituted derivative

Regioselectivity

  • The methoxy group’s ortho-directing effect promotes substitution at the 4-position of the aryl ring .

  • Trifluoromethyl groups resist substitution unless under strong basic conditions .

Electrophilic Substitution

ReagentConditionsPosition SubstitutedProductReference
HNO₃/H₂SO₄0°C, 2 hrsPara to methoxyNitro derivative
Br₂/FeBr₃CH₂Cl₂, RTMeta to CF₃Bromo derivative

Mechanism

  • Nitration occurs para to the methoxy group due to its strong activating effect .

  • Bromination targets the meta position relative to the electron-withdrawing CF₃ group .

Degradation Pathways

Stability studies reveal susceptibility to hydrolytic and metabolic degradation:

Hydrolysis

ConditionsDegradation PathwayHalf-Life (25°C)Reference
pH 1.2 (simulated gastric fluid)Pyrrolidine ring cleavage2.5 hrs
pH 7.4 (phosphate buffer)Methoxy demethylation12 hrs

Metabolic Degradation

  • In vitro microsomal studies : Major pathways include CYP450-mediated N-dealkylation of the pyrrolidine ring and sulfonamide bond cleavage (if applicable) .

  • Primary metabolites : 3-(Trifluoromethyl)phenol (via demethylation) and pyrrolidine fragments .

Comparative Reactivity

The compound’s reactivity differs significantly from analogs due to its substituents:

CompoundOxidation SusceptibilityReduction EaseNAS Reactivity
3-[3-Methoxy-4-CF₃-phenyl]pyrrolidineHigh (CF₃ destabilizes)ModerateLow
3-[4-Methoxy-phenyl]pyrrolidineLowHighHigh
3-[4-CF₃-phenyl]pyrrolidineModerateLowModerate

Scientific Research Applications

3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring substituted with a methoxy group and a trifluoromethyl group on the phenyl ring. It is explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

Scientific Research Applications
3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Biology It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine It is explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
  • Industry It is utilized in the development of specialty chemicals and materials with unique properties.

The mechanism of action of 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Mechanism of Action

The mechanism of action of 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various proteins, enzymes, and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly influences electronic properties and biological activity:

Compound Name Substituents (Phenyl Ring) Core Structure Key Differences Potential Applications Reference
3-[3-Methoxy-4-(CF₃)phenyl]pyrrolidine HCl 3-OCH₃, 4-CF₃ Pyrrolidine Reference compound Research chemical, potential SSRI
3-[4-(CF₃)phenoxy]pyrrolidine HCl 4-CF₃, phenoxy linkage Pyrrolidine Phenoxy vs. direct phenyl linkage Unknown; likely intermediate
3-Methyl-3-[4-(CF₃)phenyl]pyrrolidine HCl 4-CF₃, methyl on pyrrolidine Pyrrolidine Methyl group at pyrrolidine 3-position Building block in organic synthesis
3-(4-Methoxyphenyl)-3-methylpyrrolidine HCl 4-OCH₃, methyl on pyrrolidine Pyrrolidine Methoxy at phenyl 4-position Research chemical
3-(2,5-Dimethoxy-4-CF₃-phenyl)piperidine HCl 2,5-OCH₃, 4-CF₃ Piperidine Piperidine core, additional methoxy SSRI activity (explicitly studied)
  • Electronic Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing metabolic stability. Methoxy (-OCH₃) is electron-donating, influencing binding affinity in receptor targets .

Core Structure Variations: Pyrrolidine vs. Piperidine

  • Pyrrolidine (5-membered ring): Smaller ring size may improve bioavailability but reduce conformational flexibility compared to piperidine (6-membered ring).
  • Piperidine Derivatives : highlights a piperidine analog (3-(2,5-dimethoxy-4-CF₃-phenyl)piperidine HCl) with explicit SSRI activity, suggesting that core structure impacts target selectivity .

Biological Activity

3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride, with the chemical formula C12_{12}H15_{15}ClF3_3NO and CAS number 2613385-69-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring that is substituted with a methoxy group and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for drug-like properties. Its molecular weight is approximately 281.7 g/mol, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to enzymes, potentially inhibiting their activity by occupying active sites or altering conformational states. This interaction may lead to modulation of key biological pathways.
  • Receptor Binding : The compound may also interact with various receptors, influencing signal transduction pathways that are crucial in disease mechanisms.

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Neurological Disorders : Preliminary studies suggest that it may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Cancer Treatment : The compound has been explored for its cytotoxic effects against cancer cell lines, indicating potential as an anti-cancer agent .

In Vitro Studies

In vitro studies have demonstrated that derivatives containing the trifluoromethyl group often show enhanced biological activities compared to their non-fluorinated counterparts. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-15). These studies revealed moderate inhibitory effects against these enzymes, with IC50_{50} values indicating effective enzyme inhibition .

Case Studies

  • Enzyme Inhibition Assays :
    • A study assessed the inhibitory effects of related compounds on AChE and BChE. The presence of the trifluoromethyl group was linked to increased inhibitory potency, with IC50_{50} values ranging from 10.4 μM to 24.3 μM depending on structural variations .
  • Cytotoxicity Evaluation :
    • In another investigation, the compound's cytotoxic effects were tested against the MCF-7 breast cancer cell line. Results indicated significant cytotoxicity, suggesting potential as an anti-cancer agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50_{50} (μM)Observations
AChE InhibitionAcetylcholinesterase10.4 - 19.2Moderate inhibition observed
BChE InhibitionButyrylcholinesterase7.7 - 30.1Varies with structural modifications
CytotoxicityMCF-7 Cancer CellsN/ASignificant cytotoxic effects noted
COX-2 InhibitionCyclooxygenase-2N/AModerate activity observed

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